Pterocarpadiol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

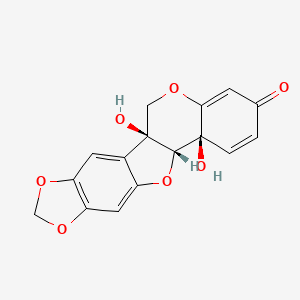

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O7 |

|---|---|

Molecular Weight |

316.26 g/mol |

IUPAC Name |

(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one |

InChI |

InChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2/t14-,15+,16+/m0/s1 |

InChI Key |

GLFFSZJIPRAXLU-ARFHVFGLSA-N |

Isomeric SMILES |

C1[C@@]2([C@H]([C@]3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |

Canonical SMILES |

C1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

Pterocarpadiol A: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural origin, and structural elucidation of Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan. The information compiled herein is based on primary research and is intended to be a valuable resource for professionals in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Natural Source

This compound is a hitherto unknown natural compound that was first isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae (Fabaceae) family.[1][2] The discovery was part of a broader phytochemical investigation that led to the isolation of four new 6a,11b-dihydroxypterocarpans, named Pterocarpadiols A–D.[1][2] The plant material was collected from the Pu'er region of Yunnan Province, China.[1] Pterocarpans are a well-established class of isoflavonoids known for a wide array of pharmacological properties, and are commonly found in the Fabaceae family.[3][4][5]

Table 1: Natural Source and Origin of this compound

| Parameter | Details | Reference |

| Species | Derris robusta | [1] |

| Family | Leguminosae (Fabaceae) | [1] |

| Plant Part Used | Twigs and Leaves | [1] |

| Geographical Origin | Pu'er region, Yunnan Province, China | [1] |

Experimental Protocols

The following sections detail the methodologies employed for the extraction, isolation, and structural elucidation of this compound.

The air-dried and powdered twigs and leaves of D. robusta (12.0 kg) were extracted with 95% ethanol at room temperature.[1] The resulting crude extract (approximately 870 g) was then subjected to a multi-step chromatographic fractionation process to yield the pure compound.[1]

Table 2: Extraction Parameters

| Parameter | Value/Description | Reference |

| Plant Material | Air-dried and powdered twigs and leaves of D. robusta | [1] |

| Initial Mass of Plant Material | 12.0 kg | [1] |

| Extraction Solvent | 95% Ethanol (EtOH) | [1] |

| Extraction Method | Maceration at room temperature | [1] |

| Solvent Removal | Under reduced pressure | [1] |

| Crude Extract Yield | Approximately 870 g | [1] |

The crude extract was fractionated by silica gel column chromatography using a petroleum ether/acetone gradient, followed by methanol, to yield nine primary fractions (A–I).[1] Further purification of the fractions containing the target compounds was achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography.[6]

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Table 3: Spectroscopic and Structural Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₇ | [1] |

| Ionization Mode | ESI (positive) | [6] |

| m/z [M+Na]⁺ (found) | 355.0788 | [1] |

| m/z [M+Na]⁺ (calculated) | 355.0794 | [1] |

| NMR Spectroscopy | ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) | [6] |

The structure was established based on the detailed analysis of these spectroscopic data. For instance, the placement of a methoxy group at C-9 was confirmed by HMBC correlations.[1]

Potential Biological Activities

While specific biological activity data for this compound has not been explicitly reported in the reviewed literature, its classification as a pterocarpan suggests a range of potential pharmacological properties.[7] Pterocarpans, as a class of isoflavonoids, are known to exhibit a variety of biological effects.[4][5]

Table 4: Potential Biological Activities of Pterocarpans

| Biological Activity | General Mechanism of Action for Pterocarpans | Reference |

| Antimicrobial | Disruption of bacterial cell membrane integrity, inhibition of nucleic acid and protein synthesis. | [7] |

| Anticancer | Induction of apoptosis and cell cycle arrest in various cancer cell lines. | [7] |

| Anti-inflammatory | Modulation of inflammatory signaling pathways such as NF-κB and MAPK. | [4] |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | [4][5] |

| Insecticidal | Varies depending on the specific compound and insect species. | [4][5] |

The presence of this compound and its analogs as markers may also be valuable for the chemotaxonomic classification of Derris species.[1][2] Further research is warranted to investigate the specific biological activities and potential therapeutic applications of this compound.

References

- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Pterocarpadiol A from Derris robusta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan isolated from the plant Derris robusta. This document collates all available quantitative data, presents detailed experimental protocols for its isolation and potential biological evaluation, and visualizes key experimental workflows and relevant signaling pathways.

Introduction to this compound and Derris robusta

Derris robusta, a tree species belonging to the Leguminosae family, is found in tropical and subtropical regions, including India.[1][2][3][4] Traditionally, plants of the Derris genus have been used in folk medicine.[2] Phytochemical investigations of Derris robusta have revealed a rich profile of flavonoids, isoflavonoids, and rotenoids.[2] Among the unique constituents are the Pterocarpadiols A–D, which are a rare subclass of 6a,11b-dihydroxypterocarpans.[2] this compound is one of four such novel compounds first reported in 2015.[2]

Pterocarpans as a class are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][5][6] While specific biological data for this compound is not yet available, its structural class suggests it may be a promising candidate for further investigation in drug discovery.[6]

Physicochemical and Spectroscopic Data

The isolation and structural elucidation of this compound were achieved through extensive spectroscopic analysis.[2] The quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₇ |

| Appearance | Amorphous Powder |

| HRESIMS | m/z 339.0462 [M+Na]⁺ (calculated for C₁₆H₁₂O₇Na, 339.0475) |

Source: Li et al., 2015[2]

Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD, δ in ppm, J in Hz)

| Position | δH (mult., J) |

| 1 | 6.80 (d, 10.0) |

| 2 | 6.09 (dd, 10.0, 2.5) |

| 4 | 6.13 (d, 2.5) |

| 7 | 6.30 (d, 2.0) |

| 8 | 6.27 (d, 2.0) |

| 10 | 6.83 (s) |

| 11a | 4.73 (s) |

Source: Li et al., 2015[2]

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

| Position | δC (type) | Position | δC (type) |

| 1 | 130.4 (CH) | 7 | 97.4 (CH) |

| 1a | 109.9 (C) | 8 | 94.6 (CH) |

| 2 | 106.6 (CH) | 9 | 162.7 (C) |

| 3 | 162.4 (C) | 10 | 104.9 (CH) |

| 4 | 98.4 (CH) | 10a | 159.0 (C) |

| 4a | 158.4 (C) | 11a | 80.3 (CH) |

| 6a | 92.5 (C) | 11b | 72.8 (C) |

| 6b | 114.7 (C) | OCH₂O | 102.7 (CH₂) |

Source: Li et al., 2015[2]

Experimental Protocols

Isolation of this compound from Derris robusta

The following protocol is based on the methodology described by Li et al. (2015).[2]

Workflow for Isolation and Purification

Caption: Isolation and purification workflow for this compound.

-

Extraction: Air-dried and powdered twigs and leaves of D. robusta (12.0 kg) are extracted with 95% ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract (approx. 870 g).

-

Initial Fractionation (Silica Gel): The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone followed by methanol to yield nine primary fractions (A–I).

-

Secondary Fractionation (MCI Gel): Fraction G (55 g) is further separated using MCI gel CHP 20P column chromatography with a methanol/water gradient (from 30:70 to 100:0) to produce ten subfractions (G1–G10).

-

Tertiary Fractionation (RP-18): Subfraction G8 (7.0 g) is chromatographed on an RP-18 silica gel column with a methanol/water gradient (30:70 to 80:20) to yield five subfractions (G8-1 to G8-5).

-

Size Exclusion Chromatography: Subfraction G8-4 (1.2 g) is purified by Sephadex LH-20 column chromatography using methanol as the eluent, resulting in three subfractions (G8-4-1 to G8-4-3).

-

Final Purification (Preparative HPLC): Subfraction G8-4-2 (350 mg) is subjected to preparative HPLC using a methanol/water mobile phase (45:55) at a flow rate of 3 mL/min to yield pure this compound (5.0 mg).

Hypothetical Protocol: Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method to evaluate the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Protocol: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, the mechanisms of other well-studied pterocarpans can provide a framework for future investigation.

Potential Anticancer Signaling Pathway

Many pterocarpans exert their anticancer effects by modulating cell survival and apoptosis pathways.[5] The PI3K/Akt pathway is a critical regulator of these processes and is a common target for anticancer compounds.[5]

Caption: Hypothetical anticancer signaling pathway for this compound.

Potential Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[5] Many anti-inflammatory natural products, including some pterocarpans, act by inhibiting this pathway.[5]

References

- 1. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derris robusta| BioCrick [biocrick.com]

- 4. Studies on the Constituentes of Lespedeza cyrtobotrya MIQ. I. The Structures of a New Chalcone and Two New Isoflav-3-ens [jstage.jst.go.jp]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

isolation of Pterocarpadiol A from natural sources

An In-depth Technical Guide on the Isolation of Pterocarpadiol A from Natural Sources

Introduction

This compound is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids known for various biological activities.[1][2] First identified in the plant species Derris robusta, this compound and its analogs represent novel chemical structures that may be of interest to researchers in natural product chemistry, pharmacology, and drug development.[1][3] Their presence may also serve as a chemotaxonomic marker for the Derris genus.[1] This guide provides a comprehensive overview of the natural source of this compound and a detailed, step-by-step protocol for its extraction and isolation based on published scientific literature.

Natural Source

This compound is isolated from the twigs and leaves of Derris robusta, a plant belonging to the Fabaceae family.[4] This is currently the only known natural source for this specific compound.

| Parameter | Detail | Reference |

| Species | Derris robusta | [4][5] |

| Family | Fabaceae | [4] |

| Plant Part | Twigs and Leaves | [4][5] |

Experimental Protocol: Isolation of this compound

The isolation of this compound is a multi-step process involving initial solvent extraction followed by several stages of column chromatography to separate the target compound from the complex mixture of phytochemicals in the crude extract.

Extraction

The first phase involves the extraction of metabolites from the dried and powdered plant material. Maceration with a high-polarity solvent is employed to draw out a broad range of compounds.

| Parameter | Value/Description | Reference |

| Plant Material | Air-dried and powdered twigs and leaves of D. robusta | [4] |

| Initial Mass | 12.0 kg | [4] |

| Extraction Solvent | 95% Ethanol (EtOH) | [4] |

| Extraction Method | Maceration at room temperature | [4] |

| Solvent Removal | Under reduced pressure | [4] |

| Crude Extract Yield | ~870 g | [4] |

Chromatographic Fractionation and Purification

The crude ethanol extract is subjected to a series of chromatographic separations to isolate this compound. The process involves partitioning and multiple column chromatography steps using different stationary and mobile phases to achieve purification.

| Step | Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Outcome | Reference |

| 1 | Column Chromatography | Silica Gel | Petroleum Ether / Acetone (3:1) | Fraction F | [5] |

| 2 | Column Chromatography | Silica Gel | Chloroform / Methanol (10:1) | Further refined fraction | [5] |

| 3 | Size-Exclusion Chromatography | Sephadex LH-20 | Chloroform / Methanol (1:1) | Further refined fraction | [5] |

| 4 | Reversed-Phase Chromatography | RP-18 | 40% Methanol in H₂O | Pure this compound (233 mg) | [5] |

Quantitative Data and Physicochemical Properties

The purified this compound is characterized by its distinct physicochemical and spectroscopic properties.

| Property | Value | Reference |

| Final Yield | 233 mg (from 12.0 kg of plant material) | [5] |

| Appearance | White amorphous powder | [5] |

| Optical Rotation | [α]²³_D_ -484.0 (c 0.5, MeOH) | [5] |

| UV (MeOH) λmax | 235, 306 nm | [5] |

| Molecular Formula | C₁₆H₁₂O₇ | [5] |

| HRESIMS (pos.) | m/z 339.0462 [M+Na]⁺ (calcd. for C₁₆H₁₂O₇Na, 339.0475) | [5] |

| Retention Time (HPLC) | 6.03 min | [5] |

Note: The HPLC conditions were an Extend-C18 column with a gradient of 20% → 100% MeOH in H₂O over 8.0 min, followed by 100% MeOH to 13.0 min, at a flow rate of 1.0 ml/min.[5]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from its natural source.

Potential Signaling Pathway

While specific signaling pathways for this compound have not been elucidated, its chemical class, the pterocarpans, is known for anti-inflammatory properties.[2] A common mechanism for anti-inflammatory action involves the modulation of inflammatory cascades, such as the one induced by lipopolysaccharide (LPS) in macrophages. The diagram below illustrates this general pathway, which represents a potential area of investigation for this compound.

References

An In-depth Technical Guide to Pterocarpadiol A: Structure, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol A is a rare 6a,11b-dihydroxypterocarpan isolated from the plant Derris robusta. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and potential biological activities based on the known pharmacology of the broader pterocarpan class of compounds. While specific biological data for this compound is not yet available, this document outlines detailed experimental protocols for assessing its potential antioxidant, cytotoxic, and antimicrobial properties. Furthermore, potential signaling pathways that may be modulated by this class of compounds are visualized to guide future research and drug discovery efforts.

Chemical Structure and Properties

This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Chemical Structure:

Molecular Formula: C₁₆H₁₂O₇[1]

Molecular Weight: 316.26 g/mol

Spectroscopic Data

The structural elucidation of this compound was based on the following spectroscopic data:

Table 1: HRESIMS Data for this compound [1]

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 339.0475 | 339.0462 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δH (ppm), J (Hz) | δC (ppm) |

| 1 | 6.80 (d, 10.0) | 114.2 |

| 2 | 6.09 (dd, 10.0, 2.0) | 104.1 |

| 3 | 6.55 (d, 8.5) | 161.3 |

| 4 | 6.42 (d, 8.5) | 108.7 |

| 4a | 104.2 | |

| 6 | 4.99 (d, 10.5, Ha), 4.37 (d, 10.5, Hb) | 70.2 |

| 6a | 78.7 | |

| 7 | 6.83 (d, 8.0) | 117.8 |

| 8 | 6.45 (dd, 8.0, 2.0) | 109.4 |

| 9 | 148.1 | |

| 10 | 6.29 (d, 2.0) | 98.1 |

| 10a | 157.9 | |

| 11a | 4.73 (s) | 91.4 |

| 11b | Not reported | |

| OCH₂O | 5.89 (s), 5.91 (s) | 101.9 |

| 3-OH | ||

| 9-OH |

Note: NMR data is compiled from published literature. Assignments are based on 1D and 2D NMR experiments.

Potential Biological Activities

While this compound itself has not been evaluated for its biological activity, the pterocarpan class of compounds and extracts from Derris robusta have been reported to possess a range of pharmacological effects. These findings suggest potential areas of investigation for this compound.

-

Anti-inflammatory activity: Pterocarpans are known to exhibit anti-inflammatory properties, potentially through the modulation of key signaling pathways.

-

Antioxidant activity: Extracts from Derris robusta have demonstrated antioxidant potential.

-

Cytotoxic activity: Methanolic extracts of Derris robusta have shown significant cytotoxic effects in brine shrimp lethality assays.

-

Antimicrobial activity: Extracts from the plant have also exhibited antimicrobial properties.

Proposed Experimental Protocols

The following are detailed protocols for evaluating the potential biological activities of this compound. These are standard assays widely used in natural product research.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

Prepare a blank containing 100 µL of methanol and 100 µL of the test compound at each concentration.

-

Prepare a control containing 100 µL of DPPH solution and 100 µL of the solvent used for the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Cytotoxic Activity: Brine Shrimp Lethality Assay

Principle: This is a simple and rapid bioassay for screening the cytotoxic properties of compounds. The assay determines the concentration of a compound that is lethal to 50% (LC₅₀) of brine shrimp nauplii.

Methodology:

-

Hatching of brine shrimp eggs: Hatch Artemia salina eggs in artificial seawater under constant aeration and illumination for 48 hours.

-

Preparation of test compound: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

-

Assay procedure:

-

Add 10-15 nauplii to each well of a 24-well plate containing artificial seawater.

-

Add the test compound at different concentrations to the wells.

-

A control group with the solvent and a positive control (e.g., potassium dichromate) should be included.

-

Incubate the plates for 24 hours under illumination.

-

-

Measurement: After 24 hours, count the number of dead nauplii in each well.

-

Calculation: The percentage of mortality is calculated for each concentration. The LC₅₀ value is determined using probit analysis or by plotting the percentage of mortality against the logarithm of the concentration.

Antimicrobial Activity: Broth Microdilution Assay

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of microbial inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of test compound: Prepare a stock solution of this compound and make two-fold serial dilutions in a 96-well microplate containing the broth medium.

-

Assay procedure:

-

Inoculate each well containing the serially diluted compound with the microbial suspension.

-

Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

Measurement: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection or measurement of turbidity using a microplate reader can be used.

Potential Signaling Pathways

Based on the known anti-inflammatory activities of pterocarpans, this compound may modulate key inflammatory signaling pathways. Further research is needed to confirm these interactions.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound represents an interesting natural product with a unique chemical structure. While its biological activities remain to be elucidated, its classification as a pterocarpan suggests potential for anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research to unlock the therapeutic potential of this rare molecule. Further investigation is warranted to isolate larger quantities of this compound and conduct comprehensive pharmacological studies to validate these hypotheses and explore its mechanism of action.

References

Spectroscopic and Biological Insights into Pterocarpadiol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan. Detailed experimental protocols for its isolation and analysis are presented, alongside a discussion of the potential biological activities of the broader pterocarpan class of molecules. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₅H₁₂O₅.

| Ion | Calculated m/z | Found m/z |

| [M + Na]⁺ | 339.0475 | 339.0475 |

Table 1: High-Resolution Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | δH (ppm), J (Hz) |

| 1 | 6.79 (d, 10.0) |

| 2 | 6.02 (dd, 10.0, 1.3) |

| 4 | 5.32 (d, 1.3) |

| 6 | 4.79 (d, 10.1, Ha), 4.49 (d, 10.0, Hb) |

| 7 | 6.44 (s) |

| 10 | 6.44 (s) |

| 11a | 4.68 (s) |

| OCH₂O | 5.94 (s), 5.96 (s) |

| OH-6a | 6.77 (s) |

| OH-11b | 6.77 (s) |

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆).[1]

| Position | δC (ppm) |

| 1 | 131.0 |

| 1a | 114.7 |

| 2 | 106.8 |

| 3 | 158.4 |

| 4 | 94.7 |

| 4a | 155.6 |

| 6 | 67.5 |

| 6a | 92.1 |

| 6b | 113.3 |

| 7 | 104.0 |

| 8 | 159.2 |

| 9 | 142.1 |

| 10 | 102.7 |

| 10a | 150.9 |

| 11a | 78.8 |

| 11b | Not specified |

| OCH₂O | 101.3 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆).[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound and related compounds.

Isolation of this compound from Derris robusta

This compound was isolated from the twigs and leaves of Derris robusta. The general workflow for the isolation and purification is as follows:

Caption: General workflow for the isolation of this compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker AV-400 spectrometer. The samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the solvent peaks. 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, were used for the structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the GC-MS analysis of pterocarpans, adapted for this compound.

-

Sample Preparation and Extraction :

-

A dried and powdered plant material sample (1g) is extracted with 80% methanol (20 mL) using sonication.

-

The mixture is centrifuged, and the supernatant is collected. This extraction is repeated twice.

-

The combined supernatants are evaporated to dryness.

-

The dried extract is redissolved in 50% methanol and subjected to liquid-liquid extraction with n-hexane to remove lipids.

-

The methanol extract can be further purified by Solid Phase Extraction (SPE) using a C18 cartridge.

-

-

Derivatization : For GC-MS analysis, polar functional groups are often derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

GC-MS Conditions :

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Program : An initial temperature of 150°C, ramped to 300°C.

-

Mass Spectrometer : Agilent 5977A MSD or equivalent.

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Scan Range : m/z 50-550.

-

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, the broader class of pterocarpans exhibits significant biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity: Induction of Mitotic Arrest

Studies on other pterocarpans have shown that they can induce cell death in tumor cells by causing a persistent mitotic arrest during prometaphase.[1] This is often associated with the disruption of microtubule function and the formation of abnormal mitotic spindles.

Caption: Proposed mechanism of pterocarpan-induced mitotic arrest and apoptosis in cancer cells.

Anti-inflammatory Activity

Pterocarpans are also recognized for their anti-inflammatory potential.[2] This activity is thought to be mediated through the modulation of various inflammatory signaling pathways, potentially involving the inhibition of pro-inflammatory mediators. A generalized representation of a potential anti-inflammatory signaling pathway that could be modulated by pterocarpans is depicted below.

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by pterocarpans.

References

The Architecture of Defense: A Technical Guide to Pterocarpan Biosynthesis in Fabaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans, a class of isoflavonoids predominantly found in the Fabaceae (legume) family, represent a significant arsenal of plant defense compounds. These tetracyclic molecules, synthesized in response to pathogenic attack and other environmental stresses, exhibit a wide spectrum of antimicrobial and anti-insecticidal activities. Their potent biological activities have also garnered considerable interest in the pharmaceutical and nutraceutical industries, with studies exploring their potential as anticancer, anti-inflammatory, and estrogenic agents. Understanding the intricate biosynthetic pathway of pterocarpans is paramount for harnessing their therapeutic potential, enabling metabolic engineering strategies for enhanced production, and discovering novel bioactive derivatives.

This technical guide provides a comprehensive overview of the biosynthesis of pterocarpans in Fabaceae, detailing the core enzymatic steps, regulatory networks, and key experimental methodologies. Quantitative data are summarized for comparative analysis, and detailed protocols for pivotal experiments are provided to facilitate further research in this dynamic field.

Core Biosynthetic Pathway of Pterocarpans

The biosynthesis of pterocarpans is an extension of the well-characterized phenylpropanoid and isoflavonoid pathways. The journey begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the central isoflavonoid skeleton, which is then further modified to yield the characteristic pterocarpan core.

The key enzymatic steps are outlined below:

-

General Phenylpropanoid Pathway:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to 4-coumaric acid.

-

4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA.

-

-

Isoflavonoid Branch:

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone Synthase (IFS): A key branch point enzyme and cytochrome P450 monooxygenase that catalyzes an aryl migration reaction to convert flavanones (e.g., naringenin or liquiritigenin) into 2-hydroxyisoflavanones.

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavones (e.g., daidzein or formononetin).

-

-

Pterocarpan-Specific Pathway:

-

Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 2' position of the isoflavone B-ring.

-

Isoflavone Reductase (IFR): Catalyzes the NADPH-dependent reduction of the 2,3-double bond of a 2'-hydroxyisoflavone to produce a 2'-hydroxyisoflavanone.

-

Vestitone Reductase (VR): Catalyzes the stereospecific reduction of the 4-keto group of a 2'-hydroxyisoflavanone (vestitone) to a 2'-hydroxyisoflavanol.

-

Pterocarpan Synthase (PTS): Also known as 2'-hydroxyisoflavanol dehydratase, this enzyme catalyzes the final ring closure through dehydration to form the characteristic tetracyclic pterocarpan skeleton.

-

The following diagram illustrates the core biosynthetic pathway leading to the pterocarpan, medicarpin.

Quantitative Data on Biosynthetic Enzymes and Gene Expression

The efficiency and regulation of pterocarpan biosynthesis are governed by the kinetic properties of the biosynthetic enzymes and the expression levels of their corresponding genes. This section presents a summary of available quantitative data to facilitate comparative analysis.

Table 1: Kinetic Properties of Key Pterocarpan Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Chalcone Synthase (CHS2) | Medicago sativa | 4-Coumaroyl-CoA | 4.5 | - | - | 7.5 | 30 | [1][2] |

| Malonyl-CoA | 4.1 | - | - | [1][2] | ||||

| Chalcone Isomerase (CHI) | Glycine max | 2',4',4-Trihydroxychalcone | 10 | - | 183 | 7.6 | - | [3] |

| Vestitone Reductase (VR) | Medicago sativa | (3R)-Vestitone | 45 | - | - | 6.0 | 30 | [4] |

| NADPH | - | - | - | [4] | ||||

| 7,2'-Dihydroxy-4'-methoxyisoflavanol Dehydratase (DMID/PTS) | Medicago sativa | 7,2'-dihydroxy-4'-methoxyisoflavanol | 5 | - | - | 6.0 | 30 | [4] |

Note: Data for all enzymes in the pathway are not exhaustively available and represent a key area for future research. Vmax and kcat values are often dependent on specific assay conditions and enzyme purity and are therefore not always reported in a standardized manner.

Table 2: Elicitor-Induced Gene Expression of Pterocarpan Biosynthetic Genes

| Gene | Organism | Elicitor | Fold Change | Time Point (hours) | Reference(s) |

| PAL | Glycine max | Phakopsora pachyrhizi | ~2.5 (Resistant) | 48 | [5] |

| ~1.5 (Susceptible) | 48 | [5] | |||

| CHS | Medicago sativa | CuCl2 | >10 | 8 | - |

| IFS | Medicago truncatula | Yeast Extract | >50 | 24 | - |

| IFR | Pisum sativum | CuCl2 | Inducible | 24 | [6] |

| VR | Medicago sativa | Yeast Extract | ~3 | 6 | [7] |

| PTS (DMID) | Medicago sativa | Yeast Extract | ~3 | 6 | [7] |

Note: Fold change values are approximate and can vary significantly based on the specific experimental conditions, including elicitor concentration and the developmental stage of the plant material.

Signaling Pathways Regulating Pterocarpan Biosynthesis

The production of pterocarpans is tightly regulated and is rapidly induced upon perception of biotic or abiotic stress signals. Key signaling molecules and pathways, including jasmonates and mitogen-activated protein kinase (MAPK) cascades, play a central role in this regulation.

Jasmonate Signaling: Jasmonic acid (JA) and its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile), are key phytohormones in plant defense. Upon elicitation, JA levels rise, leading to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors (TFs) that upregulate the expression of pterocarpan biosynthetic genes.

MAPK Cascades: MAPK cascades are crucial for signal transduction in plant immunity. Perception of pathogen-associated molecular patterns (PAMPs) by cell surface receptors can trigger a phosphorylation cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Activated MAPKs can then phosphorylate downstream targets, including transcription factors, leading to the activation of defense gene expression, including those of the pterocarpan pathway.

The following diagram illustrates a simplified model of the signaling pathways leading to pterocarpan biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of pterocarpan biosynthesis.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This protocol describes a spectrophotometric assay to determine PAL activity from plant extracts.

Materials:

-

Plant tissue (e.g., soybean roots)

-

Extraction Buffer: 0.1 M Sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol

-

Assay Buffer: 0.1 M Sodium borate buffer, pH 8.8

-

Substrate: 50 mM L-phenylalanine in Assay Buffer

-

Stopping Reagent: 5 M HCl

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Enzyme Extraction:

-

Harvest and weigh fresh plant tissue.

-

Homogenize the tissue in ice-cold Extraction Buffer (e.g., 1:3 w/v) using a mortar and pestle or a homogenizer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 800 µL of Assay Buffer and 100 µL of the crude enzyme extract in a microcentrifuge tube.

-

Pre-incubate the mixture at 40°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the L-phenylalanine substrate solution.

-

Incubate the reaction at 40°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 50 µL of 5 M HCl.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 290 nm against a blank. The blank should contain all components except the enzyme extract, which is added after the stopping reagent.

-

-

Calculation of Activity:

-

The product of the reaction, trans-cinnamic acid, has a high molar extinction coefficient at 290 nm. Calculate the amount of product formed using the Beer-Lambert law (A = εcl). The specific activity is typically expressed as µmol of trans-cinnamic acid formed per minute per mg of protein.

-

Protocol 2: Heterologous Expression of Isoflavone Synthase (IFS) in E. coli

This protocol provides a general framework for the expression of a plant cytochrome P450 enzyme, such as IFS, in a prokaryotic host.

Materials:

-

E. coli expression strain (e.g., BL21(DE3) pLysS)

-

Expression vector (e.g., pET vector with an N-terminal His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Ni-NTA affinity chromatography column and buffers (Wash Buffer with 20 mM imidazole, Elution Buffer with 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Cloning and Transformation:

-

Clone the full-length coding sequence of the target IFS gene into the expression vector.

-

Transform the recombinant plasmid into the E. coli expression host.

-

Plate on selective LB agar plates and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16 hours) to enhance protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged IFS protein with Elution Buffer.

-

Analyze the purified protein fractions by SDS-PAGE.

-

Protocol 3: HPLC Quantification of Pterocarpans

This protocol describes a method for the extraction and quantification of pterocarpans, such as medicarpin, from plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue

-

Extraction Solvent: 80% (v/v) Methanol

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Pterocarpan standards (e.g., medicarpin)

Procedure:

-

Extraction:

-

Freeze-dry and grind the plant tissue to a fine powder.

-

Extract a known weight of the powder with the Extraction Solvent (e.g., 1:10 w/v) by sonication or shaking for a defined period.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Resuspend the dried extract in a known volume of the initial mobile phase.

-

Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a known volume of the filtered extract.

-

Elute the compounds using a gradient of Mobile Phase B. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, hold at 100% B; followed by re-equilibration.

-

Monitor the elution profile at a wavelength where pterocarpans have maximum absorbance (e.g., 280-310 nm).

-

Identify and quantify the pterocarpans by comparing their retention times and peak areas with those of authentic standards.

-

The following diagram illustrates a typical experimental workflow for studying pterocarpan biosynthesis.

References

- 1. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of vestitone to medicarpin in alfalfa (Medicago sativa L.) is catalyzed by two independent enzymes. Identification, purification, and characterization of vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The 'pterocarpan synthase' of alfalfa: association and co-induction of vestitone reductase and 7,2'-dihydroxy-4'-methoxy-isoflavanol (DMI) dehydratase, the two final enzymes in medicarpin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Abundance and Isolation of Pterocarpadiol C

A Note on Nomenclature: This guide focuses on Pterocarpadiol C, as the available scientific literature predominantly refers to this compound. Information regarding "Pterocarpadiol A" is scarce, and it is plausible that Pterocarpadiol C is the compound of primary research interest.

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of its natural sources, quantitative data on its isolation, detailed experimental protocols, and a discussion of its potential biological activities for researchers, scientists, and drug development professionals.

Natural Abundance and Quantitative Data

Pterocarpadiol C has been isolated from the plant species Derris robusta (also known as Brachypterum robustum), which belongs to the Fabaceae family.[2] The compound is primarily found in the twigs and leaves of this plant.[2] The concentration of pterocarpans like Pterocarpadiol C can be influenced by various factors, including the plant's species, age, the specific part used, geographical location, and harvesting time.[3]

The following table summarizes the quantitative data from a specific isolation experiment.

| Parameter | Value/Description | Reference |

| Species | Derris robusta | [2] |

| Family | Fabaceae | [2] |

| Plant Part | Twigs and Leaves | [2] |

| Initial Mass of Plant Material | 12.0 kg | [2] |

| Crude Extract Yield | Approximately 870 g | [2] |

Experimental Protocols

The isolation and purification of Pterocarpadiol C involve multi-step extraction and chromatographic techniques.

The initial step is the extraction of the dried and powdered plant material.[2]

| Parameter | Value/Description | Reference |

| Plant Material | Air-dried and powdered twigs and leaves of D. robusta | [2] |

| Extraction Solvent | 95% Ethanol (EtOH) | [2] |

| Extraction Method | Maceration at room temperature | [2] |

| Solvent Removal | Under reduced pressure | [2] |

The crude extract is then subjected to column chromatography for fractionation.[2] Further separation of the resulting fractions is necessary to isolate Pterocarpadiol C.[2]

For quantitative analysis, a reversed-phase HPLC method is recommended. The following are suggested starting conditions for method development.[4]

| Parameter | Value/Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 90% A and 10% B, linearly increasing to 100% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) monitoring at the UV absorbance maximum of Pterocarpadiol C. |

| Injection Volume | 10 µL |

Standard and Sample Preparation:

-

Standard Preparation: A stock solution of purified Pterocarpadiol C of a known concentration is prepared in HPLC-grade methanol. A series of dilutions are then made to generate a calibration curve.[4]

-

Sample Preparation: A known weight of the dried extract is dissolved in HPLC-grade methanol and filtered through a 0.45 µm syringe filter before injection.[4]

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the extraction and purification of Pterocarpadiol C.

Biological Activity and Signaling Pathways

As of late 2025, there is a notable absence of published studies investigating the biological activity of Pterocarpadiol C.[5] Consequently, no quantitative data on its pharmacological effects or defined signaling pathways are available.[5]

However, based on the known anti-inflammatory properties of other pterocarpanoids, a potential mechanism of action has been postulated.[4][6] It is hypothesized that Pterocarpadiol C may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This remains a theoretical framework that requires experimental validation.

Postulated Signaling Pathway

Caption: Postulated inhibitory effect of Pterocarpadiol C on the NF-κB signaling pathway.

Future Directions

The lack of pharmacological data for Pterocarpadiol C presents a significant opportunity for future research.[5] Key areas for investigation include:

-

Bioactivity Screening: A comprehensive screening of Pterocarpadiol C against various cancer cell lines, inflammatory markers, and microbial strains is warranted.[5]

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Pterocarpadiol C.

-

Optimization of Isolation: Further research to enhance the yield and purity of Pterocarpadiol C from natural sources or through synthetic routes.

References

A Technical Guide to the Preliminary Biological Screening of Pterocarpadiol A and Related Pterocarpans

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific experimental data on the biological activities of Pterocarpadiol A. This guide provides a framework for its preliminary biological screening based on the known activities of structurally related pterocarpanoids. The experimental protocols and potential signaling pathways are derived from established research on this class of compounds.

Introduction

Pterocarpans are a class of isoflavonoids recognized for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects.[1][2] this compound, along with its isomers, represents a rare subclass of 6a,11b-dihydroxypterocarpans isolated from plants such as Derris robusta.[3] While direct pharmacological data on this compound is not yet available, the established bioactivities of related pterocarpanoids, such as crotafurans from Crotalaria species, provide a strong rationale for its investigation as a potential therapeutic agent.[4] This technical guide outlines a strategy for the preliminary biological screening of this compound, focusing on assays and pathways relevant to the known effects of this compound class.

Quantitative Data on Related Pterocarpanoids

The following table summarizes the reported inhibitory activities of pterocarpanoids structurally related to this compound. This data serves as a benchmark for assessing the potential potency of this compound in similar assays.

| Compound | Assay | Cell Line/System | Stimulant | IC₅₀ Value (µM) |

| Crotafuran A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 23.0 ± 1.0 |

| β-Glucuronidase Release | Rat Neutrophils | fMLP/CB | 7.8 ± 1.4 | |

| Lysozyme Release | Rat Neutrophils | fMLP/CB | 9.5 ± 2.1 | |

| Crotafuran B | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 19.0 ± 0.2 |

Data sourced from BenchChem application notes, citing studies on pterocarpanoids from Crotalaria species.[4]

Experimental Protocols

Detailed methodologies for key anti-inflammatory assays are provided below. These protocols are directly applicable to the preliminary screening of this compound.

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.[4]

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.[4]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.[4]

-

Griess Assay: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration from a sodium nitrite standard curve.[4]

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

-

2. Inhibition of Neutrophil Degranulation

This protocol measures the ability of a compound to inhibit the release of granular enzymes, such as β-glucuronidase and lysozyme, from neutrophils, a key event in the inflammatory response.[4]

-

Principle: Neutrophils, when stimulated, release the contents of their granules. The chemoattractant peptide N-formyl-Met-Leu-Phe (fMLP), in combination with cytochalasin B (which disrupts the cytoskeleton), is a potent stimulator of degranulation. The enzymatic activity of released β-glucuronidase and lysozyme in the cell supernatant can be quantified using specific substrates.[4]

-

Materials:

-

Freshly isolated neutrophils (e.g., from rat peritoneal cavity)

-

Stimulants: fMLP and Cytochalasin B (CB)

-

β-Glucuronidase substrate (e.g., p-nitrophenyl-β-D-glucuronide)

-

Lysozyme substrate (e.g., Micrococcus lysodeikticus suspension)

-

Appropriate buffers and stop solutions

-

Microplate reader

-

-

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh blood or peritoneal lavage using density gradient centrifugation.[4]

-

Pre-incubation: Pre-incubate the isolated neutrophils with the test compound at various concentrations.[4]

-

Stimulation: Stimulate the cells with fMLP/CB.[4]

-

Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.[4]

-

Enzyme Assays:

-

β-Glucuronidase Assay: Add the supernatant to a reaction mixture containing the β-glucuronidase substrate. Incubate to allow for the enzymatic reaction. Stop the reaction and measure the product formation using a spectrophotometer.[4]

-

Lysozyme Assay: Add the supernatant to a reaction mixture containing the lysozyme substrate. Measure the change in absorbance over time, which is proportional to the lysozyme activity.[4]

-

-

Data Analysis: Calculate the percentage of inhibition of enzyme release compared to the stimulated control.

-

Visualization of Workflows and Pathways

Signaling Pathway: LPS-Induced Inflammatory Response in Macrophages

Caption: LPS signaling cascade leading to NO production in macrophages.

Experimental Workflow: Nitric Oxide Inhibition Assay

Caption: Workflow for the nitric oxide inhibition assay.

Experimental Workflow: Neutrophil Degranulation Assay

Caption: Workflow for the neutrophil degranulation assay.

Further Screening and Future Directions

Beyond anti-inflammatory screening, the broad bioactivities of pterocarpans suggest that this compound could be evaluated for:

-

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

-

Antioxidant Activity: Assays such as DPPH free radical scavenging can determine its antioxidant potential.[3]

-

Cytotoxic Activity: Evaluating its effect on various cancer cell lines to explore potential anticancer properties. Methanolic extracts of Derris robusta have demonstrated cytotoxic effects in brine shrimp lethality assays.[3]

The complete lack of pharmacological data for this compound represents a significant opportunity for future research.[3] The protocols and comparative data presented in this guide offer a robust starting point for uncovering the therapeutic potential of this novel natural product.

References

Chemotaxonomic Significance of Pterocarpadiol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan, stands as a significant chemotaxonomic marker within the plant kingdom. First isolated from Derris robusta, its unique structural attributes and limited distribution offer valuable insights into the phylogenetic relationships of pterocarpan-producing plant species. This technical guide provides a comprehensive overview of the chemotaxonomic importance of this compound, detailing its isolation, structural elucidation, and physicochemical properties. Furthermore, this document outlines potential, though currently unverified, biological activities based on the broader class of pterocarpans, suggesting avenues for future research and drug development.

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound belongs to a rare subclass of 6a,11b-dihydroxypterocarpans.[3][4] Its discovery and characterization have provided a new tool for the chemical classification of plants, particularly within the Derris genus.[3][4] The presence of such unique secondary metabolites can serve as a molecular fingerprint, aiding in the taxonomic classification of species where morphological characteristics may be ambiguous.

Chemotaxonomic Significance

The primary chemotaxonomic significance of this compound lies in its restricted distribution. To date, this compound has been exclusively isolated from the twigs and leaves of Derris robusta.[3][4] The co-occurrence of this compound with other rare 6a,11b-dihydroxypterocarpans, namely pterocarpadiols B, C, and D, in the same plant species further strengthens its role as a chemotaxonomic marker.[3][4] The presence of this specific group of compounds may be indicative of a particular biosynthetic pathway unique to Derris robusta and potentially closely related species. This specificity allows for the use of this compound as a chemical marker for the identification and classification of this plant species.

Physicochemical and Spectroscopic Data

This compound was isolated as a white amorphous powder.[3] A summary of its physicochemical and spectroscopic data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₇ |

| Molecular Weight | 316.26 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation | [α]²³_D_ -484.0 (c 0.5, MeOH) |

| UV (MeOH) λmax (nm) | 235, 306 |

| HRESIMS (positive ion) | m/z 339.0462 [M+Na]⁺ (calculated for C₁₆H₁₂O₇Na, 339.0475) |

| ¹H NMR (CD₃OD) | See Table 2 in the original publication for detailed assignments.[3] |

| ¹³C NMR (CD₃OD) | See Table 3 in the original publication for detailed assignments.[3] |

Table 1: Physicochemical and Spectroscopic Data of this compound.[3]

Experimental Protocols

The following protocols are based on the successful isolation and characterization of this compound from Derris robusta.[3]

Extraction and Isolation

-

Plant Material Preparation: Air-dry and powder the twigs and leaves of Derris robusta.

-

Extraction: Extract the powdered plant material (12.0 kg) with 95% ethanol at room temperature. Remove the solvent under reduced pressure to obtain a crude extract (approximately 870 g).

-

Fractionation: Fractionate the crude extract by silica gel column chromatography using a petroleum ether/acetone gradient, followed by methanol, to yield nine primary fractions (A-I).

-

Purification of this compound:

-

Subject fraction F (eluted with petroleum ether/acetone, 3:1) to repeated silica gel column chromatography with a chloroform/methanol (10:1) solvent system.

-

Further purify the resulting fractions on a Sephadex LH-20 column using a chloroform/methanol (1:1) mixture.

-

The final purification step involves reverse-phase C18 column chromatography with 40% methanol in water as the mobile phase to yield pure this compound (233 mg).

-

Caption: Workflow for the extraction and isolation of this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

UV Spectroscopy: To determine the ultraviolet absorption maxima.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to establish the connectivity and stereochemistry of the molecule.

Potential Biological Activities and Future Directions

While no specific biological activities have been reported for this compound, the broader class of pterocarpans is known to exhibit a range of pharmacological effects.[1][2] These include:

-

Anti-inflammatory activity: Many pterocarpans have been shown to modulate inflammatory pathways.

-

Antimicrobial activity: Pterocarpans can act as phytoalexins, exhibiting activity against various pathogens.

-

Anticancer activity: Some pterocarpans have demonstrated cytotoxic effects against cancer cell lines.

Given these precedents, this compound represents a promising candidate for biological screening. Future research should focus on evaluating its potential anti-inflammatory, antimicrobial, and anticancer properties. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on known mechanisms of other anti-inflammatory natural products.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a structurally unique natural product with significant potential as a chemotaxonomic marker for Derris robusta. This technical guide has provided a detailed overview of its isolation, characterization, and chemotaxonomic importance. While its biological activity remains to be elucidated, its classification as a pterocarpan suggests that it may possess valuable pharmacological properties. Further investigation into the bioactivity of this compound is warranted and could lead to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Pterocarpadiol A from Derris robusta

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol A is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae family.[1][2] Pterocarpans as a class of compounds are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] While specific pharmacological data for this compound is limited, its structural class suggests potential therapeutic applications. These application notes provide a detailed protocol for the extraction and isolation of this compound from Derris robusta, based on established phytochemical investigations.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and isolation of this compound.

Table 1: Extraction Parameters and Yields

| Parameter | Value/Description | Reference |

| Plant Material | Air-dried and powdered twigs and leaves of D. robusta | [1][2] |

| Initial Mass of Plant Material | 12.0 kg | [1][2] |

| Extraction Solvent | 95% Ethanol (EtOH) | [1][2] |

| Extraction Method | Maceration at room temperature | [1][2] |

| Solvent Removal | Under reduced pressure | [1][2] |

| Crude Extract Yield | Approximately 870 g | [1][2] |

| This compound Yield | 233 mg | [5] |

Experimental Protocols

The following protocol details the methodology for the extraction and isolation of this compound from the twigs and leaves of Derris robusta.

1. Plant Material Preparation:

-

Air-dry the twigs and leaves of Derris robusta in a shaded, well-ventilated area to prevent degradation of phytochemicals by direct sunlight.

-

Once thoroughly dried, pulverize the plant material into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.

2. Extraction:

-

Macerate 12.0 kg of the powdered plant material in 95% ethanol at room temperature. The duration of maceration should be sufficient to ensure thorough extraction, typically 48-72 hours with occasional agitation.

-

After maceration, filter the extract to separate the plant residue from the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude ethanol extract. The resulting crude extract should be a viscous, dark residue.[1][2]

3. Fractionation and Isolation:

-

Subject the crude extract (approximately 870 g) to silica gel column chromatography.[1][2]

-

Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., petroleum ether or hexane) and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of petroleum ether and acetone, gradually increasing the polarity to separate the different compound classes.[1][2]

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Combine the fractions containing the target compound and further purify them using additional chromatographic techniques. This may include repeated column chromatography on silica gel or Sephadex LH-20, and potentially preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[5]

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and isolation of this compound.

Hypothetical Signaling Pathway for Pterocarpan Anti-Inflammatory Activity

While the specific signaling pathway for this compound has not been elucidated, this diagram illustrates a potential mechanism based on the known anti-inflammatory properties of the broader pterocarpan class of compounds. Pterocarpans are suggested to modulate inflammatory responses.

Caption: Potential anti-inflammatory signaling pathway for pterocarpans.

References

- 1. benchchem.com [benchchem.com]

- 2. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Pterocarpadiol A

Disclaimer: The following analytical methods and data are based on information available for closely related pterocarpanoids, such as Pterocarpadiol C. While these methods are expected to be highly applicable to Pterocarpadiol A, method validation with a certified this compound standard is essential for accurate quantification.

Introduction

This compound is a member of the pterocarpan class of isoflavonoids, a group of natural compounds known for their diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for phytochemical research, quality control of herbal products, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Two primary analytical techniques are presented for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method for the routine quantification of phytochemicals.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for complex matrices, which requires derivatization of the analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values should be considered as representative, and specific validation is required for this compound.

| Parameter | HPLC-UV | GC-MS |

| Linearity (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.05 µg/mL |

| Intra-day Precision (%RSD) | < 2% | < 5% |

| Inter-day Precision (%RSD) | < 3% | < 7% |

| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1.1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

1.2. Chemicals and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (optional, for mobile phase modification)

1.3. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile (B) and Water (A), both with optional 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV scan of this compound standard (typically in the range of 280-310 nm)

-

Injection Volume: 10 µL

1.4. Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

-

Sample Preparation (from plant material):

-

Weigh 1 g of dried, powdered plant material.

-

Add 20 mL of methanol and extract using sonication for 30 minutes.

-

Allow the mixture to macerate for 24 hours at room temperature.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Accurately weigh a portion of the crude extract and dissolve it in a known volume of methanol.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

-

1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

2.1. Instrumentation

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

-

Autosampler

2.2. Chemicals and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2.3. Sample Preparation and Derivatization

-

Extraction from Plant Material:

-

Weigh 1 g of dried, powdered plant material.

-

Extract with 20 mL of 80% methanol using sonication (30 min) and centrifugation (4000 rpm, 15 min). Repeat the extraction twice.

-

Combine the supernatants and evaporate to dryness.

-

Re-dissolve the extract in 5 mL of 50% methanol and perform a liquid-liquid extraction with n-hexane (3 x 5 mL) to remove lipids. Discard the hexane layer.

-

Evaporate the methanol fraction to dryness.

-

-

Derivatization (Silylation):

-

Transfer a known amount of the dried extract or this compound standard to a reaction vial.

-

Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

2.4. GC-MS Conditions

-

GC Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 min

-

Ramp: 10 °C/min to 300 °C, hold for 10 min

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-